molecular formula C7H6F2N2O2 B6314917 2-(Difluoromethyl)-4-methyl-5-nitropyridine CAS No. 1805311-74-3

2-(Difluoromethyl)-4-methyl-5-nitropyridine

Cat. No.: B6314917
CAS No.: 1805311-74-3
M. Wt: 188.13 g/mol
InChI Key: PFOPZYWMFMQDKO-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-methyl-5-nitropyridine is an organofluorine compound that has garnered significant interest in various fields of scientific research. The presence of both difluoromethyl and nitro groups in its structure imparts unique chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4-methyl-5-nitropyridine typically involves the introduction of the difluoromethyl group into a pyridine ring. One common method is the difluoromethylation of a pyridine derivative using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, often involving metal-based catalysts such as copper or silver .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-methyl-5-nitropyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can introduce various functional groups into the pyridine ring .

Scientific Research Applications

2-(Difluoromethyl)-4-methyl-5-nitropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-methyl-5-nitropyridine involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-4-methyl-5-nitropyridine: Similar structure but with a trifluoromethyl group.

    2-(Difluoromethyl)-4-methyl-5-aminopyridine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-(Difluoromethyl)-4-methyl-5-nitropyridine is unique due to the presence of both difluoromethyl and nitro groups, which impart distinct chemical and physical properties. This combination makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

2-(difluoromethyl)-4-methyl-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c1-4-2-5(7(8)9)10-3-6(4)11(12)13/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOPZYWMFMQDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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